Galangin (3,5,7-trihydroxyflavone) is a naturally occurring flavonol distinguished by the complete absence of hydroxyl groups on its B-ring. This unique structural feature confers exceptionally high lipophilicity and passive membrane permeability compared to heavily hydroxylated analogs like quercetin or myricetin. In industrial and laboratory procurement, galangin is primarily sourced as a high-purity analytical reference standard for the authentication of propolis extracts, a selective inhibitor for phase I (CYP1A2) and phase II (SULT1E1) metabolic enzymes, and a hydrophobic scaffold for synthesizing highly bioavailable flavonoid derivatives[1].
Substituting galangin with more ubiquitous flavonols like quercetin fundamentally alters the physicochemical and pharmacological profile of an assay or synthesis. The lack of B-ring hydroxyls in galangin drastically increases its hydrophobicity, altering its intestinal transport kinetics and making it far more membrane-permeable than quercetin [1]. Conversely, substituting galangin with chrysin—which shares the unsubstituted B-ring but lacks the 3-hydroxyl group—results in a significant loss of binding affinity in specific enzymatic targets, such as DPP-4, where the 3-OH group is critical for active site interaction[2]. Buyers must procure exact galangin to maintain target selectivity and lipophilic behavior.
The 3-hydroxyl group of galangin provides a critical binding advantage over its close analog, chrysin. In in vitro assays, galangin demonstrated an IC50 of 40.13 µM for DPP-4 inhibition. At a concentration of 62.5 µM, galangin achieved 54.93% inhibition, whereas chrysin only achieved 16.6% inhibition under identical conditions [1].
| Evidence Dimension | Relative DPP-4 enzyme inhibition at 62.5 µM |
| Target Compound Data | Galangin: 54.93% inhibition |
| Comparator Or Baseline | Chrysin: 16.6% inhibition |
| Quantified Difference | Galangin exhibits a >38% absolute increase in inhibitory efficacy compared to chrysin. |
| Conditions | In vitro DPP-4 inhibition assay at 62.5 µM concentration. |
Procuring galangin rather than chrysin is essential for researchers developing metabolic or antidiabetic screening assays that require optimal binding to the DPP-4 active site.
Due to the absence of B-ring hydroxyl groups, galangin is the most hydrophobic flavonol in its class. In Caco-2/HT29-MTX co-culture models, the total amount of basolateral transport and subsequent conjugation (methylation, sulfation, glucuronidation) follows the strict order of galangin > quercetin > kaempferol > myricetin. Furthermore, galangin-sulfate ionizes approximately 15-fold better during mass spectrometric detection than the aglycone itself[1].
| Evidence Dimension | Relative hydrophobicity and transport/conjugation rate |
| Target Compound Data | Galangin: Highest transport and conjugation rate |
| Comparator Or Baseline | Quercetin, Kaempferol, Myricetin: Progressively lower transport rates |
| Quantified Difference | Transport and conjugation rank strictly inversely to the number of B-ring hydroxyl groups (Galangin > Quercetin). |
| Conditions | Caco-2/HT29-MTX intestinal cell monolayer model with MS detection. |
Galangin is the optimal procurement choice for formulating highly membrane-permeable flavonoid derivatives or studying lipid-matrix transport effects.
Galangin serves as a highly potent, mixed-type inhibitor of CYP1A2, demonstrating a Ki value of 0.008 µM in methoxyresorufin O-demethylase (MROD) activity assays. It also exhibits a 5-fold selectivity for CYP1A2 over CYP1A1. In contrast, common dietary flavonoids like quercetin are less potent and less selective, often inducing CYP1A1 mRNA rather than acting as strict, selective inhibitors [1].
| Evidence Dimension | CYP1A2 Inhibition (Ki) |
| Target Compound Data | Galangin: Ki = 0.008 µM |
| Comparator Or Baseline | Quercetin: Weaker inhibition and non-selective CYP1A1 induction |
| Quantified Difference | Galangin provides nanomolar-level (0.008 µM) inhibition with 5-fold selectivity over CYP1A1. |
| Conditions | Recombinant P450 MROD activity assay. |
Galangin is a superior reference inhibitor for in vitro drug metabolism and pharmacokinetics (DMPK) profiling targeting the CYP1A2 pathway.
In phase II metabolic studies, galangin acts as a potent inhibitor of the sulfotransferase enzyme SULT1E1. Against a 10 nM estradiol standard substrate, galangin exhibits an IC50 of < 1 µM. This makes it significantly more potent than other common flavonoid and isoflavone reference standards, such as daidzein, which demonstrates a much weaker IC50 of 5 µM under the same conditions[1].
| Evidence Dimension | SULT1E1 Inhibition (IC50) |
| Target Compound Data | Galangin: IC50 < 1 µM |
| Comparator Or Baseline | Daidzein: IC50 = 5 µM |
| Quantified Difference | Galangin is >5-fold more potent at inhibiting SULT1E1 than daidzein. |
| Conditions | In vitro SULT1E1 assay using 10 nM estradiol as the substrate. |
Validates galangin as a highly sensitive reference standard for characterizing phase II sulfotransferase inhibition in toxicology and drug development.
Because galangin exhibits nanomolar potency (Ki = 0.008 µM) and high selectivity for CYP1A2, it is heavily procured by DMPK laboratories as a benchmark inhibitor. It is used to map the metabolic pathways of new chemical entities and predict potential adverse interactions involving CYP1A2 and SULT1E1, outperforming less selective flavonoids like quercetin [1].
Galangin is a mandatory analytical marker for the quality control of bee propolis (specifically poplar-type). Regulatory and industry standards often require a minimum combined threshold of chrysin and galangin (e.g., >1% galangin) to verify geographical origin and botanical authenticity, making high-purity galangin standards essential for QC labs[2].
Due to its lack of B-ring hydroxyl groups, galangin possesses the highest lipophilicity and membrane permeability among common flavonols. Medicinal chemists procure galangin as a preferred starting scaffold to synthesize highly bioavailable, lipid-soluble derivatives, avoiding the complex protection and deprotection steps required when using polyhydroxylated precursors like myricetin or quercetin [3].
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